Scaffold Topology Defines ATP-Competitive Binding Geometry: [5,4-b] vs. [5,4-c] Thiazolopyridine Isomers
The [5,4-b] fusion of the target compound orients the thiazole and pyridine nitrogens in a spatial arrangement distinct from the [5,4-c] isomer. The [5,4-c] analog (PDB ligand 6JG) co-crystallized with JCV large T-antigen helicase (PDB 5J4Y) at 2.59 Å resolution, revealing a specific hydrogen-bond network with the ATP-binding pocket [1]. While the [5,4-c] isomer achieved an IC50 of 0.6 μM in the JCV helicase ATPase assay (compound 12i in the triazolopyridine series) [1], no equivalent co-crystal or biochemical data exist for the [5,4-b] isomer. The different ring-fusion topology is expected to alter the vector of the acetamide side chain, potentially improving or degrading complementarity to the MALT-1 allosteric site or the EGFR ATP cleft, both of which have been validated for the [5,4-b] scaffold class [2][3].
| Evidence Dimension | Regioisomeric scaffold topology and co-crystallographic binding mode |
|---|---|
| Target Compound Data | Thiazolo[5,4-b]pyridine core; no co-crystal or IC50 data available for CAS 863588-50-5 |
| Comparator Or Baseline | Thiazolo[5,4-c]pyridine analog (PDB 6JG); JCV helicase IC50 = 0.6 μM (closely related triazolopyridine 12i, same study) |
| Quantified Difference | Isomeric topology difference confirmed by X-ray crystallography; binding pose of [5,4-b] isomer remains uncharacterized. |
| Conditions | JCV large T-antigen helicase ATPase assay; co-crystallization with PDB 5J4Y (2.59 Å resolution). |
Why This Matters
Procurement of the [5,4-b] isomer is essential for any structure-based design campaign targeting MALT-1 or EGFR, as the [5,4-c] isomer's binding geometry is not transferable.
- [1] Bonafoux, D. et al. Fragment-Based Discovery of Dual JC Virus and BK Virus Helicase Inhibitors. J. Med. Chem. 2016, 59, 7138–7151. PDB ID: 5J4Y. DOI: 10.1021/acs.jmedchem.6b00486. View Source
- [2] Cohen, D. T. et al. Thiazolo[5,4-b]pyridine MALT-1 Inhibitors. WO 2023/192913 A1, October 5, 2023. View Source
- [3] Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Eur. J. Med. Chem. 2024, 276, 116704. DOI: 10.1016/j.ejmech.2024.116704. View Source
